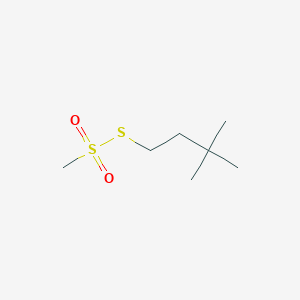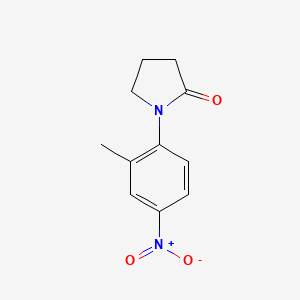
4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol is an organic compound characterized by the presence of a benzyloxy group, a trifluoromethyl group, and a cyclohexanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable cyclohexanol derivative under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Cyclohexanol Derivative Preparation: The cyclohexanol moiety can be synthesized through hydrogenation of cyclohexanone or by reduction of cyclohexene oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanone.
Reduction: Formation of 4-(Benzyloxy)-1-(trifluoromethyl)cyclohexane.
Substitution: Formation of various substituted cyclohexanol derivatives.
科学的研究の応用
4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and lipophilicity.
作用機序
The mechanism of action of 4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzyloxy group may contribute to the compound’s binding affinity to certain proteins or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
4-(Methoxy)-1-(trifluoromethyl)cyclohexanol: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(Benzyloxy)-1-(difluoromethyl)cyclohexanol: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol is unique due to the combination of its benzyloxy and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s metabolic stability and pharmacokinetic properties, while the benzyloxy group provides additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C14H17F3O2 |
|---|---|
分子量 |
274.28 g/mol |
IUPAC名 |
4-phenylmethoxy-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H17F3O2/c15-14(16,17)13(18)8-6-12(7-9-13)19-10-11-4-2-1-3-5-11/h1-5,12,18H,6-10H2 |
InChIキー |
INFCKRZUOMXFNY-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1OCC2=CC=CC=C2)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


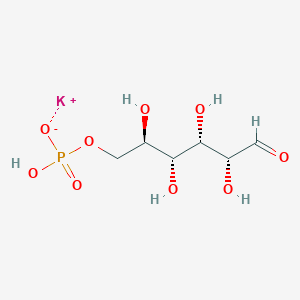
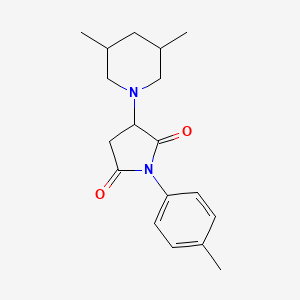
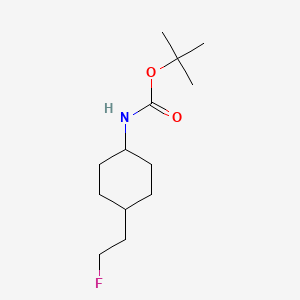

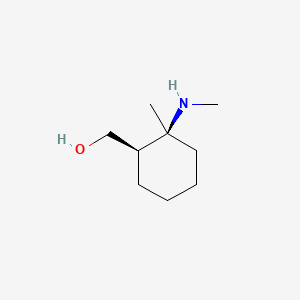
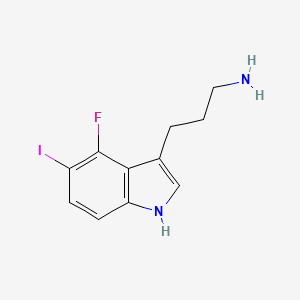
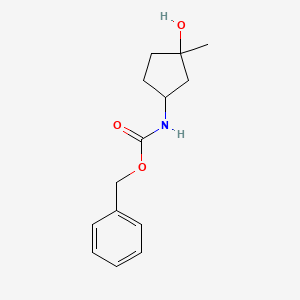
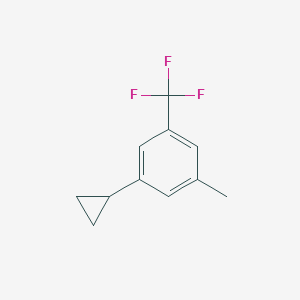
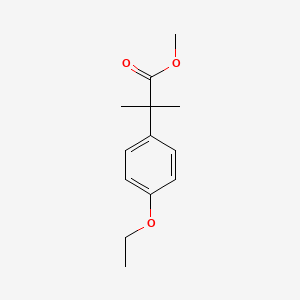
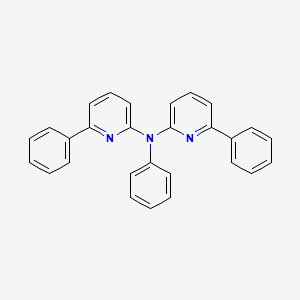
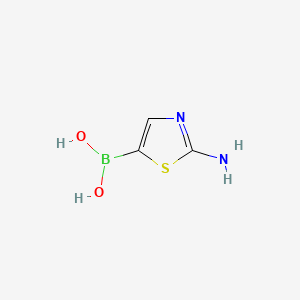
![2-Boc-2,3,4,4a-tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B15338305.png)
